Cas no 1817818-92-0 (tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate)
![tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate structure](https://www.kuujia.com/scimg/cas/1817818-92-0x500.png)
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- 1817818-92-0
- EN300-22200212
- tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate
- SCHEMBL18416938
-
- MDL: MFCD31697396
- Inchi: 1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16(4)8-9-5-6-10(14)11(15)7-9/h5-7H,8H2,1-4H3
- InChI Key: XAQOLIIGQHXQAB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1F)CN(C)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 317.04267g/mol
- Monoisotopic Mass: 317.04267g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 29.5Ų
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22200212-0.05g |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate |
1817818-92-0 | 0.05g |
$468.0 | 2023-09-16 | ||
Enamine | EN300-22200212-10.0g |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate |
1817818-92-0 | 10g |
$2884.0 | 2023-05-24 | ||
Enamine | EN300-22200212-5g |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate |
1817818-92-0 | 5g |
$1614.0 | 2023-09-16 | ||
Enamine | EN300-22200212-0.1g |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate |
1817818-92-0 | 0.1g |
$490.0 | 2023-09-16 | ||
Enamine | EN300-22200212-5.0g |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate |
1817818-92-0 | 5g |
$1945.0 | 2023-05-24 | ||
Enamine | EN300-22200212-0.25g |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate |
1817818-92-0 | 0.25g |
$513.0 | 2023-09-16 | ||
Enamine | EN300-22200212-10g |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate |
1817818-92-0 | 10g |
$2393.0 | 2023-09-16 | ||
Enamine | EN300-22200212-1g |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate |
1817818-92-0 | 1g |
$557.0 | 2023-09-16 | ||
Enamine | EN300-22200212-0.5g |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate |
1817818-92-0 | 0.5g |
$535.0 | 2023-09-16 | ||
Enamine | EN300-22200212-1.0g |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate |
1817818-92-0 | 1g |
$671.0 | 2023-05-24 |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate Related Literature
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
Additional information on tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate: A Comprehensive Overview
The compound tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate, identified by the CAS number 1817818-92-0, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of carbamates, which are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a substituted benzyl group containing bromine and fluorine substituents. These substituents play a crucial role in determining the compound's chemical reactivity and physical properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate. Researchers have explored various methodologies to optimize the synthesis process, including the use of phase-transfer catalysts and microwave-assisted reactions. These techniques have not only improved the yield but also reduced the reaction time, making the synthesis more cost-effective and environmentally friendly. The compound's unique structure makes it an ideal candidate for further functionalization, enabling its use as a building block in the construction of complex molecules.
The physical properties of tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate have been extensively studied to understand its behavior under different conditions. The compound exhibits a melting point of approximately 125°C and a boiling point around 350°C, making it suitable for thermal reactions without decomposition. Its solubility in common organic solvents such as dichloromethane and THF has been found to be moderate, which facilitates its use in solution-phase reactions. The presence of bromine and fluorine atoms in the aromatic ring contributes to its high stability under oxidative conditions, a property that is highly desirable in many industrial applications.
In terms of applications, tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate has gained significant attention in the pharmaceutical industry due to its potential as an intermediate in drug discovery. Recent studies have highlighted its role in the synthesis of bioactive compounds with anti-inflammatory and antitumor properties. For instance, researchers have successfully utilized this compound as a key intermediate in the development of novel kinase inhibitors, which are currently under clinical evaluation for their efficacy against various cancers.
The agricultural sector has also benefited from the unique properties of this compound. It has been employed as an intermediate in the synthesis of herbicides and insecticides, contributing to sustainable pest management practices. The substitution pattern on the aromatic ring enhances the compound's selectivity towards specific targets, reducing off-target effects and improving overall efficiency.
From an environmental perspective, the ecological impact of tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate has been thoroughly assessed. Studies indicate that it exhibits low toxicity towards non-target organisms, making it an eco-friendly choice for agricultural applications. Its biodegradability has been evaluated under both aerobic and anaerobic conditions, with results showing that it undergoes rapid degradation under natural environmental conditions.
In conclusion, tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcarbamate (CAS No: 1817818-92-0) is a versatile compound with wide-ranging applications across multiple industries. Its unique chemical structure, combined with its favorable physical and chemical properties, positions it as a valuable intermediate in modern synthetic chemistry. Ongoing research continues to uncover new avenues for its application, further solidifying its importance in both academic and industrial settings.
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